Cas no 99179-72-3 (4-Methoxy-1,3-benzenediol 3-Acetate)

4-Methoxy-1,3-benzenediol 3-Acetate 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-1,3-benzenediol 3-Acetate
- (5-hydroxy-2-methoxyphenyl) acetate
- 4-Methoxy-1,3-benzen
- 4-METHOXY-1,3-BENZENEDIOL 3-ACETATE,OFF-WHITE SOLID
- FT-0671062
- 99179-72-3
- SCHEMBL6196237
- DTXSID30741116
- 5-Hydroxy-2-methoxyphenyl acetate
- 4-Methoxy-resorcinol 3-Acetate; 4-Methoxy-1,3-benzenediol 3-Acetate
- DB-316647
-
- インチ: InChI=1S/C9H10O4/c1-6(10)13-9-5-7(11)3-4-8(9)12-2/h3-5,11H,1-2H3
- InChIKey: HQRTWUHDOCDAJQ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1=C(C=CC(=C1)O)OC
計算された属性
- せいみつぶんしりょう: 182.05790880g/mol
- どういたいしつりょう: 182.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
4-Methoxy-1,3-benzenediol 3-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M226075-250mg |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 250mg |
$ 339.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-250mg |
5-Hydroxy-2-methoxyphenyl acetate |
99179-72-3 | 98% | 250mg |
¥4076.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-50mg |
5-Hydroxy-2-methoxyphenyl acetate |
99179-72-3 | 98% | 50mg |
¥1219.00 | 2024-04-23 | |
TRC | M226075-50mg |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 50mg |
$ 110.00 | 2023-09-07 | ||
TRC | M226075-500mg |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 500mg |
$643.00 | 2023-05-18 | ||
TRC | M226075-1g |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 1g |
$ 970.00 | 2022-06-04 | ||
TRC | M226075-1000mg |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 1g |
$1183.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-500mg |
5-Hydroxy-2-methoxyphenyl acetate |
99179-72-3 | 98% | 500mg |
¥7179.00 | 2024-04-23 | |
TRC | M226075-100mg |
4-Methoxy-1,3-benzenediol 3-Acetate |
99179-72-3 | 100mg |
$ 150.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657794-100mg |
5-Hydroxy-2-methoxyphenyl acetate |
99179-72-3 | 98% | 100mg |
¥1803.00 | 2024-04-23 |
4-Methoxy-1,3-benzenediol 3-Acetate 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
4-Methoxy-1,3-benzenediol 3-Acetateに関する追加情報
Comprehensive Overview of 4-Methoxy-1,3-benzenediol 3-Acetate (CAS No. 99179-72-3): Properties, Applications, and Industry Insights
4-Methoxy-1,3-benzenediol 3-Acetate, also known by its CAS number 99179-72-3, is a specialized organic compound gaining attention in pharmaceutical and cosmetic research. This phenolic derivative combines a methoxy group with an acetylated benzenediol structure, offering unique chemical properties that make it valuable for various applications. The compound's molecular formula is C9H10O4, with a molecular weight of 182.17 g/mol, and it typically appears as a white to off-white crystalline powder.
In recent years, researchers have shown growing interest in methoxy-substituted benzenediol derivatives due to their potential antioxidant properties. Many users searching for "natural antioxidant alternatives" or "stable phenolic compounds" might find this compound particularly relevant. The acetyl group at the 3-position enhances the compound's stability compared to its non-acetylated counterpart, making it more suitable for formulation in various products. This stability advantage answers common search queries about "how to improve phenolic compound stability" in cosmetic and pharmaceutical applications.
The synthesis of 4-Methoxy-1,3-benzenediol 3-Acetate typically involves the acetylation of the corresponding benzenediol precursor. Current industry trends show increased demand for "green synthesis methods" and "sustainable chemical production," prompting researchers to explore more environmentally friendly routes for producing such compounds. Analytical characterization using techniques like HPLC, NMR, and mass spectrometry confirms the compound's purity and structure, addressing common quality control concerns in the fine chemicals industry.
One of the most searched topics related to this compound involves its "potential skin benefits." Preliminary studies suggest that methoxybenzenediol derivatives may offer photoprotective effects, making them interesting candidates for sunscreen formulations. However, comprehensive clinical studies are still needed to verify these effects. The cosmetic industry's growing focus on "multifunctional active ingredients" aligns well with the properties of this compound, as it may combine antioxidant activity with other beneficial characteristics.
From a regulatory perspective, CAS 99179-72-3 is not currently listed as a restricted substance in major markets. This status makes it attractive for formulators searching for "compliant phenolic ingredients" or "alternative preservative systems." The compound's solubility profile (soluble in organic solvents like ethanol and acetone but with limited water solubility) is another frequently searched aspect, as it affects formulation strategies in various applications.
Storage and handling recommendations for 4-Methoxy-1,3-benzenediol 3-Acetate typically include protection from light and moisture, stored in tightly sealed containers at room temperature. These precautions address common search queries about "how to store sensitive phenolic compounds" and "extending chemical shelf life." The compound's melting point range (typically 120-125°C) and other physical properties are frequently referenced in technical datasheets and material specifications.
Emerging research directions include exploring the compound's potential in "advanced material applications" and as a building block for more complex molecules. The scientific community's interest in "bio-based aromatic compounds" has led to increased investigation of derivatives like 99179-72-3 as potential intermediates for sustainable polymer production. These applications respond to the growing market demand for "green chemistry solutions" and "renewable material sources."
Quality control aspects of 4-Methoxy-1,3-benzenediol 3-Acetate production frequently appear in technical discussions. Common search terms include "analytical methods for phenolic acetates" and "impurity profiling of benzenediol derivatives." Modern analytical techniques like UPLC-MS/MS have improved the ability to characterize and quantify this compound in complex matrices, addressing quality assurance needs in the fine chemicals industry.
The global market for specialized phenolic compounds like CAS 99179-72-3 is influenced by trends in personal care, pharmaceuticals, and specialty chemicals. Market analysts searching for "phenolic derivatives growth projections" or "specialty chemicals market trends" might find this compound representative of broader industry movements toward multifunctional, stable active ingredients with potential health and wellness applications.
Future research directions may explore structure-activity relationships of methoxybenzenediol acetate derivatives to optimize their functional properties. This aligns with current scientific interest in "molecular modification for enhanced bioactivity" and "structure-based design of functional compounds." As understanding of this compound's properties deepens, new applications may emerge in fields ranging from materials science to bioactive formulations.
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